molecular formula C8H6N4O3 B13794507 6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid CAS No. 874493-62-6

6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid

Cat. No.: B13794507
CAS No.: 874493-62-6
M. Wt: 206.16 g/mol
InChI Key: UEKVMEONNKKTBR-UHFFFAOYSA-N
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Description

6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylate with 2,5-dimethoxytetrahydrofuran followed by hydrazinolysis can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or interact with DNA, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-4-2-1-3-6(11-4)12-7(13)5(10-3)8(14)15/h1-2H,(H,14,15)(H3,9,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKVMEONNKKTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(C(=O)N2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722842
Record name 6-Amino-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874493-62-6
Record name 6-Amino-3,4-dihydro-3-oxopyrido[2,3-b]pyrazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874493-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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